molecular formula C9H10N4O3 B1384468 3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid CAS No. 1000931-71-4

3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid

Cat. No.: B1384468
CAS No.: 1000931-71-4
M. Wt: 222.2 g/mol
InChI Key: UCAUVNVDANIZHI-UHFFFAOYSA-N
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Description

3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid is a useful research compound. Its molecular formula is C9H10N4O3 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C9H10N4O3. The compound features a pyrazolopyrimidine core which is known for its diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC9H10N4O3
SMILESCN1C2=C(C=N1)C(=O)NC(=N2)CCC(=O)O
InChIInChI=1S/C9H10N4O3/c1-13...
InChIKeyUCAUVNVDANIZHI-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolopyrimidines exhibit anticancer activity. For instance, compounds with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of critical enzymes involved in cell cycle regulation and apoptosis pathways.

Anti-inflammatory Effects

Research has suggested that pyrazolopyrimidine derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory process. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Some studies have reported that related compounds exhibit antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Study on Anticancer Activity

In a study published in Cancer Research, a series of pyrazolopyrimidine derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that certain compounds significantly reduced tumor size in mouse models, demonstrating potential as anticancer agents .

Inhibition of Inflammatory Response

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazolopyrimidine derivatives. The researchers found that these compounds effectively reduced inflammation markers in animal models of arthritis, suggesting their potential use in therapeutic applications .

Properties

IUPAC Name

3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-13-8-5(4-10-13)9(16)12-6(11-8)2-3-7(14)15/h4H,2-3H2,1H3,(H,14,15)(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAUVNVDANIZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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